
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a bromine atom, multiple fluorine atoms, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 1-bromo-1,2,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of corresponding alcohols or ketones.
Scientific Research Applications
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the ethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1,2,2-trifluoroethane: Similar in structure but lacks the ethoxy group and has one less fluorine atom.
1-Bromo-1,2-dichloroethene: Contains chlorine atoms instead of fluorine, leading to different chemical properties.
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Contains a sulfanyl group instead of an ethoxy group, resulting in different reactivity.
Uniqueness
1-(1-Bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene is unique due to the combination of bromine, multiple fluorine atoms, and an ethoxy group attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4BrF5O |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-(1-bromo-1,2,2,2-tetrafluoroethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C8H4BrF5O/c9-7(11,8(12,13)14)15-6-3-1-5(10)2-4-6/h1-4H |
InChI Key |
MLNQKMYFPFGQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)F)(F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


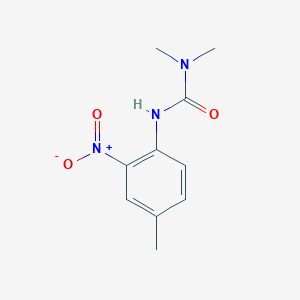
![4-Bromo-1-(3-(methoxymethyl)bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13341286.png)
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B13341288.png)
![N-(3-Methoxyphenyl)-5-methylbenzo[d]thiazol-2-amine](/img/structure/B13341293.png)
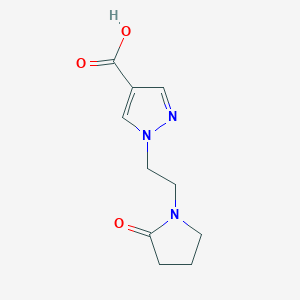
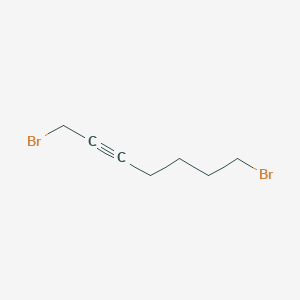
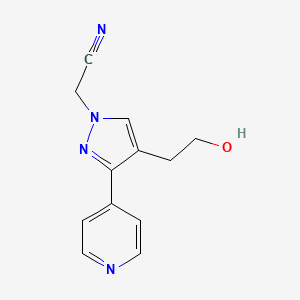
![3-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-amine](/img/structure/B13341320.png)

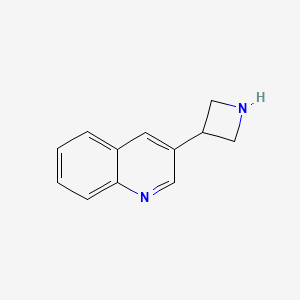
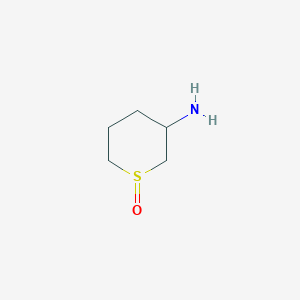
![6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13341346.png)
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)

